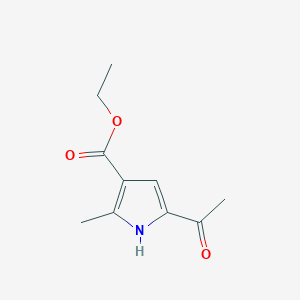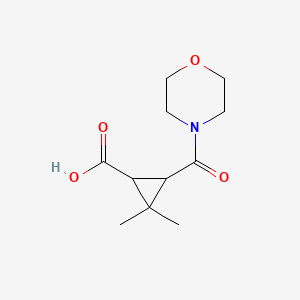![molecular formula C23H28N2O4 B1326873 [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-66-0](/img/structure/B1326873.png)
[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-(4-methoxyphenyl)amino]acetic acid (BMPEA) is a synthetic compound that is found in some dietary supplements. BMPEA is a derivative of amphetamine, and is structurally similar to amphetamine and other stimulants. BMPEA has been found to have stimulant-like effects in laboratory studies, although the exact mechanism of action is not yet known. BMPEA has been studied for its potential use in a variety of scientific research applications, including the treatment of neurological disorders and the development of new drugs.
Scientific Research Applications
Acylation Reactions and Derivatives
- Acylation of amines and pyrazoles with similar compounds, such as [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, has been studied. These processes yield new amides and 1-acylpyrazole upon interaction with various amines and pyrazoles (Arutjunyan et al., 2013).
Aldose Reductase Inhibition
- Similar compounds, like 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, have been synthesized and tested for their ability to inhibit aldose reductase, a key enzyme involved in diabetic complications. This includes the study of compounds like 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, which exhibited submicromolar inhibitory levels (La Motta et al., 2008).
Novel Natural Products
- Research on novel natural products from Turkish lichens identified new compounds with similar structures, like 2-(4-methoxyphenyl)-2-(5-oxo-4-phenyl-2,5-dihydro-2-furaniliden) acetic acid. These compounds were isolated and their structures established through various chemical and spectroscopic techniques (Kirmizigul et al., 2003).
Pharmaceutical Applications
- In pharmaceutical research, similar compounds have been studied for their potential as antidiabetic agents. For example, oxyiminoalkanoic acid derivatives, which resemble the structure of the queried compound, have shown promising results in lowering glucose and lipid levels in mice studies (Imoto et al., 2003).
Inhibitory Effects on Ethylene Formation
- Derivatives of aminooxyacetic acid, which have structural similarities, were tested for their ability to inhibit ethylene formation in plants. These compounds showed potential in reducing ethylene evolution and delaying senescence in plants (Kirchner et al., 1993).
Mechanism of Action
- Specifically, it interacts with β-amyloid (Aβ) , which accumulates abnormally in AD. Aβ peptides, especially Aβ 1–42, play a crucial role in neurodegeneration and cognitive dysfunction .
- Inhibition of AChE-Mediated Aβ Fibrillogenesis : The compound inhibits the aggregation of Aβ peptides by interacting with the peripheral anionic site of acetylcholinesterase (AChE). This prevents Aβ fibril formation .
- Stabilization of α-Helical Content : Molecular docking studies suggest that the compound binds to Aβ, stabilizing its α-helical conformation and inhibiting toxic conformations .
- Prevention of β-Sheet Aggregation : The compound prevents β-sheet aggregation and fibril formation, which are hallmarks of AD pathology .
- The compound affects pathways related to Aβ aggregation, neuroinflammation, and oxidative stress. By inhibiting Aβ aggregation, it disrupts the neurodegenerative cascade .
- Neuroprotection : The compound protects neuronal cells (e.g., SH-SY5Y cells) from Aβ-induced cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation .
- Reversal of Neurobehavioral Changes : In animal models, it reverses scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological alterations .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2-(N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-29-21-9-7-20(8-10-21)25(17-23(27)28)16-22(26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDFMFQSPOIGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)
![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)

![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)
![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)
![2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326812.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326828.png)
![{(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid](/img/structure/B1326831.png)